![molecular formula C20H23N5O2 B2639593 9-(4-ethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 843635-35-8](/img/structure/B2639593.png)

9-(4-ethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

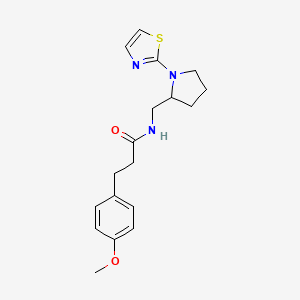

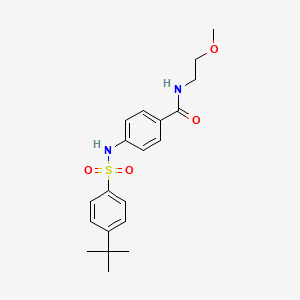

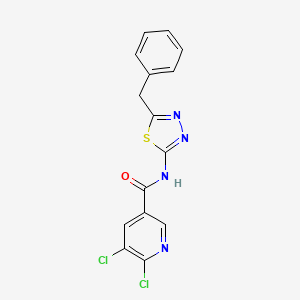

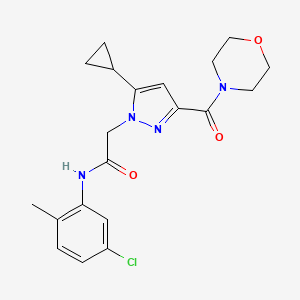

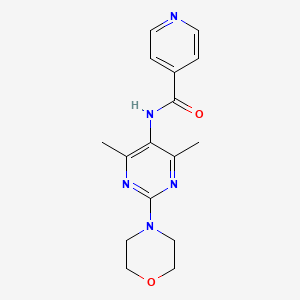

The compound “9-(4-ethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” belongs to the class of pyrimidinediones . Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups . They have various chemical and biological applications .

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the reaction of urea with a beta-ketoester can furnish related compounds, which can then be alkylated at the N-1 position with different agents to afford the target compounds . Other methods involve the use of enaminonitriles, alkynes, or (trimethylsilyl) acetylene .Molecular Structure Analysis

The structure of the compound is characterized by a pyrimidine ring substituted with two carbonyl groups . The seven-membered, annelated compounds have relatively rigid structures and can lock the orientation of the aromatic ring .Chemical Reactions Analysis

The chemical reactions of similar compounds involve various methods. For instance, the reaction of enaminonitrile with CS in the presence of sodium methoxide can give pyrimidinethione derivatives . Other reactions involve the use of alkynes or (trimethylsilyl) acetylene .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research on compounds structurally related to 9-(4-ethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has been focused on their synthesis and structural analysis. These compounds exhibit significant bioactivity due to their complex purine and pyrimidine derivatives structures, which are essential in biological processes. Studies have shown the synthesis of various derivatives through intricate chemical pathways, demonstrating the chemical versatility and potential for targeted therapeutic applications. For instance, the synthesis of new [c,d]-fused purinediones involves multiple steps starting from specific pyrimidine diones, highlighting the methodological advancements in creating structurally complex and biologically relevant molecules (Ondrej Šimo, A. Rybár, & J. Alföldi, 1995). Similarly, the isolation of purine and pyrimidine derivatives from natural sources like the South China Sea gorgonian Subergorgia suberosa indicates the diversity of these compounds in nature and their potential pharmacological value (S. Qi, Si Zhang, Cheng-Hai Gao, & Qin-Xing Li, 2008).

Bioactivity and Antioxidant Properties

Further research has explored the bioactivity of these compounds, particularly their antioxidant properties. Studies have synthesized pyrimido[4,5-d]pyrimidine derivatives, demonstrating significant antioxidant activity. This bioactivity is crucial for potential therapeutic applications, given the role of oxidative stress in various diseases. The synthesis process, including the use of catalysts like iodine, has been optimized to enhance the reaction efficiency and yield of bioactive compounds with promising antioxidant capabilities (A. Cahyana, A. R. Liandi, & M. Zaky, 2020).

Molecular Modeling and Synthesis for Anticancer Activity

The design and synthesis of purine-diones and pyridopyrimidine-diones have been directed towards evaluating their anticancer activity. Molecular modeling techniques have been employed to develop analogs with enhanced bioactivity. These studies aim to identify compounds with significant inhibitory effects on cancer cell lines, providing a foundation for developing new anticancer agents. The intricate synthesis routes underscore the potential of these compounds in medicinal chemistry and drug development (A. Hayallah, 2017).

Wirkmechanismus

While the specific mechanism of action for this compound is not mentioned in the available data, similar compounds, such as pyridopyrimidines, have shown therapeutic interest. They have been used on several therapeutic targets, including dihydrofolate reductase (DHFR), some kinases, and the biotin carboxylase .

Eigenschaften

IUPAC Name |

9-(4-ethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-4-11-25-18(26)16-17(22(3)20(25)27)21-19-23(12-6-13-24(16)19)15-9-7-14(5-2)8-10-15/h4,7-10H,1,5-6,11-13H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSYTTLUQNBLAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-ethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-1-benzyl-3-(((2-chlorobenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2639518.png)

![3-benzyl-6-(4-methylphenyl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2639519.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2639524.png)

![O5-tert-butyl O3a-ethyl 1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate](/img/structure/B2639526.png)

![N-({[(4-chloroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide](/img/structure/B2639527.png)

![N-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2639530.png)